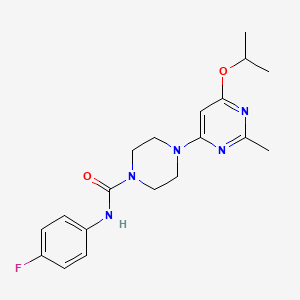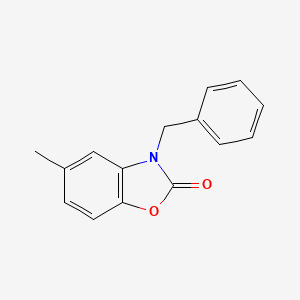
(E)-5-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
(E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives show promising applications in anticancer therapy. A study synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. These compounds demonstrated significant reduction in tumor volume, tumor cell number, and prolonged the lifespan of tumor-bearing mice. Additionally, they exhibited strong antiangiogenic effects, suppressing endothelial proliferation in mice peritoneum, suggesting their potential as candidates for anticancer therapy with abilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Inhibition of ADAMTS-5
A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2) was described, representing a new class of agents potentially inhibiting the degradation of aggrecan in osteoarthritis. One compound, in particular, showed significant functional selectivity over ADAMTS-4 (aggrecanase-1), indicating a potential application in osteoarthritis treatment (Gilbert et al., 2007).
Antimicrobial Activity
Compounds containing the this compound moiety have shown promising antimicrobial activities. A study synthesized novel compounds with this structure and evaluated their in vitro antibacterial activity against common bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated potent antimicrobial activities, making these compounds candidates for further development as antimicrobial agents (B'Bhatt & Sharma, 2017).
Anti-Inflammatory Activity
Novel derivatives of this compound have been synthesized and shown to possess significant anti-inflammatory activities. A study synthesized various derivatives and tested them for anti-inflammatory effects, with several compounds displaying substantial activities. This suggests the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-3-13-6(2)7(5-11-13)4-8-9(14)12-10(15)16-8/h4-5H,3H2,1-2H3,(H,12,14,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFHNTHPLINCJF-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)
![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2813495.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)
![3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2813503.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)
![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)
